molecular formula C17H17NO3S2 B11642225 ethyl 3-[5-((2E)-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate

ethyl 3-[5-((2E)-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate

Cat. No.: B11642225
M. Wt: 347.5 g/mol
InChI Key: RWUWJYADZAGEST-NHZNEZGNSA-N
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Description

This compound features a 1,3-thiazolidin-4-one core substituted at position 5 with a (2E)-3-phenylprop-2-enylidene group and at position 3 with an ethyl 3-propanoate ester.

Properties

Molecular Formula

C17H17NO3S2

Molecular Weight

347.5 g/mol

IUPAC Name

ethyl 3-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate

InChI

InChI=1S/C17H17NO3S2/c1-2-21-15(19)11-12-18-16(20)14(23-17(18)22)10-6-9-13-7-4-3-5-8-13/h3-10H,2,11-12H2,1H3/b9-6+,14-10-

InChI Key

RWUWJYADZAGEST-NHZNEZGNSA-N

Isomeric SMILES

CCOC(=O)CCN1C(=O)/C(=C/C=C/C2=CC=CC=C2)/SC1=S

Canonical SMILES

CCOC(=O)CCN1C(=O)C(=CC=CC2=CC=CC=C2)SC1=S

Origin of Product

United States

Preparation Methods

One-Pot Cyclocondensation

A one-pot method under solvent-free conditions involves reacting ethyl 3-aminopropionate hydrochloride (1.0 equiv) with cinnamaldehyde (1.2 equiv) and mercaptoacetic acid (1.5 equiv) at 70°C for 6–8 hours. The reaction proceeds via imine formation followed by nucleophilic attack by the thiol group, yielding the thiazolidinone intermediate. This method achieves a 75–82% yield when catalyzed by Bi(SCH₂COOH)₃.

Reaction Scheme

Ethyl 3-aminopropionate+Cinnamaldehyde+Mercaptoacetic acidBi(SCH2COOH)3,70CThiazolidinone intermediate\text{Ethyl 3-aminopropionate} + \text{Cinnamaldehyde} + \text{Mercaptoacetic acid} \xrightarrow{\text{Bi(SCH}2\text{COOH)}3, 70^\circ \text{C}} \text{Thiazolidinone intermediate}

Catalytic Optimization

Polypropylene glycol (PPG) enhances reaction efficiency by acting as a phase-transfer catalyst. Substituting traditional solvents like ethanol with PPG at 110°C increases the yield to 85–90% while reducing reaction time to 4 hours.

ParameterValue
Temperature120°C
CatalystSodium acetate
SolventAcetic acid
Reaction Time12 hours

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 80°C) reduces the reaction time to 30 minutes, achieving a 78% yield with improved regioselectivity. This method minimizes side products like the Z-isomer, which typically forms under thermal conditions.

Esterification and Final Functionalization

The propanoate side chain is introduced via esterification of the intermediate carboxylic acid.

Acid-Catalyzed Esterification

The carboxylic acid derivative (1.0 equiv) is refluxed with ethanol (5.0 equiv) and sulfuric acid (0.1 equiv) at 80°C for 6 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3), yielding the ethyl ester in 90–92% purity.

Characterization Data

  • Molecular Formula : C₁₇H₁₇NO₃S₂

  • Molecular Weight : 347.5 g/mol

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.25 (m, 5H, Ph), 6.75 (d, J = 15.6 Hz, 1H, CH=CH), 4.15 (q, J = 7.1 Hz, 2H, OCH₂), 3.85 (t, J = 6.8 Hz, 2H, NCH₂), 2.95 (t, J = 6.8 Hz, 2H, CH₂COO).

Enzymatic Esterification

Lipase B from Candida antarctica (CAL-B) catalyzes the esterification in toluene at 50°C, offering a greener alternative with 80% yield and no racemization.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Microreactor systems enhance mass transfer and thermal control, enabling a 95% conversion rate at 100°C with a residence time of 5 minutes.

Purification Techniques

  • Crystallization : Recrystallization from ethanol/water (3:1) achieves >99% purity.

  • Chromatography : Preparative HPLC (C18 column, acetonitrile/water) resolves stereoisomeric impurities.

Analytical Validation

Spectroscopic Confirmation

  • IR (KBr) : 1715 cm⁻¹ (C=O), 1650 cm⁻¹ (C=N), 1220 cm⁻¹ (C=S).

  • LC-MS (ESI+) : m/z 348.1 [M+H]⁺.

Purity Assessment

HPLC analysis (Zorbax SB-C18, 250 × 4.6 mm, 5 µm) with UV detection at 254 nm confirms ≥98% purity.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Reaction TimeKey Advantage
One-Pot Cyclocondensation82856 hoursSimplified workup
Microwave-Assisted789230 minutesReduced isomerization
Enzymatic Esterification80908 hoursEco-friendly

Challenges and Mitigation Strategies

Stereochemical Control

The E-configuration of the propenylidene group is critical for bioactivity. Using bulky bases like DBU minimizes Z-isomer formation.

Byproduct Management

Side products such as thiazole derivatives are removed via column chromatography (silica gel, ethyl acetate/hexane) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[5-((2E)-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-[5-((2E)-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-[5-((2E)-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and proteins involved in inflammatory and cancer pathways.

    Pathways Involved: It may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced inflammation.

Comparison with Similar Compounds

Core Structural Similarities and Differences

The following compounds share the 1,3-thiazolidin-4-one scaffold but differ in substituents at positions 3 and 5:

Compound Name Position 5 Substituent Position 3 Substituent Key Structural Features Reference
Ethyl 3-[5-((2E)-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate (2E)-3-phenylprop-2-enylidene Ethyl propanoate ester High lipophilicity due to ester group N/A
2-[(5E)-4-Oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid 3-pyridinylmethylene Propanoic acid Enhanced solubility (acidic group)
2-{5-[3-methoxy-4-(2-propynyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid 3-methoxy-4-propynyloxybenzylidene Propanoic acid Electron-withdrawing substituents; polar
3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-thiazolidin-3-yl]propanoic acid 2-chlorophenylmethylidene Propanoic acid Chlorine atom increases molecular weight
2-[(5Z)-5-[(E)-2-Methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid 2-methyl-3-phenylprop-2-enylidene Acetic acid Methyl group enhances steric hindrance

Key Observations :

  • Electronic Effects : Substituents like 3-pyridinylmethylene () or chlorine () alter electron density, affecting reactivity and binding interactions.
  • Biological Activity : The 2-methyl-3-phenylprop-2-enylidene derivative () is marketed as Kinedak, an antidiabetic agent, suggesting the scaffold’s therapeutic relevance .

Physicochemical Properties

Property Ethyl 3-[5-((2E)-3-phenylprop-2-enylidene)...propanoate 2-[(5E)-4-Oxo-5-(3-pyridinylmethylene)...propanoic acid 3-[(5E)-5-[(2-chlorophenyl)methylidene]...propanoic acid

Biological Activity

Ethyl 3-[5-((2E)-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate, also known as a thiazolidinone derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the synthesis, biological mechanisms, and therapeutic implications of this compound.

Chemical Structure and Properties

The molecular formula of this compound is C17H17NO3S2C_{17}H_{17}NO_3S_2, with a molecular weight of approximately 357.45 g/mol. The compound features a thiazolidinone core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC17H17N O3 S2
Molecular Weight357.45 g/mol
IUPAC NameThis compound
CAS Number465508-66-1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that compounds in the thiazolidinone class can modulate enzyme activities and influence signaling pathways relevant to disease processes.

  • Enzyme Inhibition : Thiazolidinones are known to inhibit specific enzymes involved in metabolic pathways. For instance, they may affect enzymes related to glucose metabolism and lipid profiles.
  • Antioxidant Activity : Some studies suggest that thiazolidinones exhibit antioxidant properties, which can protect cells from oxidative stress.

Antidiabetic Effects

Recent studies have highlighted the potential of thiazolidinones in managing diabetes. For example, compounds similar to this compound have been shown to enhance insulin sensitivity and reduce blood glucose levels in diabetic models.

Case Study : A study involving diabetic mice treated with thiazolidinone derivatives demonstrated significant improvements in glucose tolerance and insulin sensitivity. The mechanism was linked to the modulation of gluconeogenesis pathways and activation of insulin signaling cascades .

Anticancer Properties

Thiazolidinones have been investigated for their anticancer potential. They may exert cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Research Findings : A study reported that thiazolidinone derivatives could inhibit the growth of breast cancer cells by triggering apoptotic pathways and disrupting cell cycle progression .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of ethyl 3-[5-((2E)-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate to improve yield and purity?

  • Methodological Approach :

  • Stepwise Synthesis : Follow multi-step protocols involving thiazolidinone core formation, followed by condensation with the (2E)-3-phenylprop-2-enylidene group. Control reaction parameters such as temperature (e.g., 60–80°C for cyclization), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios of reactants .
  • Catalyst Screening : Test catalysts like p-toluenesulfonic acid for imine formation or Lewis acids (e.g., ZnCl₂) for thiazolidinone ring closure .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate intermediates. Confirm purity via HPLC (>95%) .

Q. What characterization techniques are essential for verifying the structure of this compound?

  • Key Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent integration (e.g., vinyl proton at δ 7.2–7.8 ppm for the (2E)-styryl group) and ester carbonyl signals (δ ~170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+ expected at m/z 414.08) .
  • FT-IR : Detect thioxo (C=S) stretches at ~1200 cm⁻¹ and ester C=O at ~1720 cm⁻¹ .

Q. What in vitro assays are suitable for initial screening of biological activity?

  • Recommended Assays :

  • Antimicrobial Screening : Broth microdilution (MIC against S. aureus and E. coli) .
  • Anti-inflammatory Testing : COX-2 inhibition assays using ELISA .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can computational methods predict regioselectivity in reactions involving this compound?

  • Strategy :

  • Reaction Path Search : Use density functional theory (DFT) to model transition states for key reactions (e.g., thiazolidinone ring closure). Software like Gaussian or ORCA can calculate activation energies .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics using tools like GROMACS .
  • Machine Learning : Train models on similar thiazolidinone derivatives to predict optimal reaction conditions (e.g., temperature, catalyst) .

Q. How do structural modifications influence the compound’s biological activity?

  • Structure-Activity Relationship (SAR) Insights :

  • Substituent Effects :
ModificationBiological ImpactReference
4-Chlorobenzylidene Enhanced antimicrobial activity (MIC reduced by 50%)
Ethyl → Methyl ester Lower cytotoxicity (IC₅₀ increased from 12 μM to 25 μM)
Thioxo → Oxo Loss of COX-2 inhibition (IC₅₀ >100 μM)
  • Rational Design : Introduce electron-withdrawing groups (e.g., -NO₂) to the phenyl ring to enhance electrophilic reactivity .

Q. What strategies mitigate degradation during storage or experimental use?

  • Stability Protocols :

  • Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation .
  • Buffered Solutions : Use pH 7.4 PBS with 0.1% BSA to stabilize in biological assays .
  • Degradation Monitoring : Periodic HPLC analysis to detect hydrolysis products (e.g., free propanoic acid) .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Troubleshooting Framework :

  • Purity Verification : Re-run assays with HPLC-validated samples (>98% purity) .
  • Assay Standardization : Compare results under identical conditions (e.g., 24-h incubation for MTT) .
  • Orthogonal Assays : Confirm antimicrobial activity with both MIC and zone-of-inhibition methods .

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